2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride is a synthetic organic compound known for its unique structure and properties It is characterized by the presence of a thiazolium ring, an azo group, and a benzylmethylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-aminobenzylmethylamine, followed by coupling with 3-methylthiazole to form the azo compound.
Quaternization: The azo compound is then subjected to quaternization using methyl chloride to introduce the thiazolium chloride moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pH levels, and using appropriate solvents and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazolium ring.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Substituted thiazolium derivatives.
Wissenschaftliche Forschungsanwendungen
2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The azo group can undergo redox reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[4-[Benzylmethylamino]phenyl]azo]-1,3-thiazolium chloride
- 2-[[4-[Benzylmethylamino]phenyl]azo]-1,4-thiazolium chloride
Uniqueness
2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride is unique due to its specific substitution pattern and the presence of the methyl group on the thiazolium ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
72797-26-3 |
---|---|
Molekularformel |
C18H19ClN4S |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
N-benzyl-N-methyl-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C18H19N4S.ClH/c1-21-12-13-23-18(21)20-19-16-8-10-17(11-9-16)22(2)14-15-6-4-3-5-7-15;/h3-13H,14H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AYTFBSHAPXBMGO-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(SC=C1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.